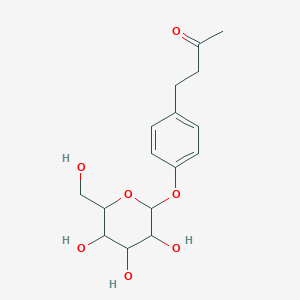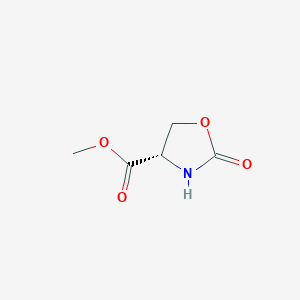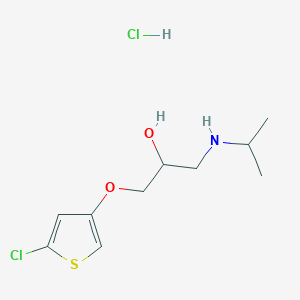
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. This chemical is commonly known as Carteolol hydrochloride and is used in the treatment of various medical conditions. Carteolol hydrochloride is a beta-blocker that is used to treat hypertension, angina, and other cardiovascular conditions.
Wirkmechanismus
Carteolol hydrochloride works by blocking the beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various tissues throughout the body, including the heart, lungs, and blood vessels. By blocking these receptors, Carteolol hydrochloride reduces the effects of adrenaline and other stress hormones on the body. This results in a decrease in heart rate, blood pressure, and the workload of the heart.
Biochemische Und Physiologische Effekte
Carteolol hydrochloride has several biochemical and physiological effects on the body. It reduces heart rate and blood pressure, which can help to reduce the workload of the heart. Additionally, Carteolol hydrochloride has been shown to reduce intraocular pressure, making it effective in treating glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Carteolol hydrochloride in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific physiological processes. Additionally, Carteolol hydrochloride has been extensively studied, so there is a wealth of information available on its effects and potential uses.
One limitation of using Carteolol hydrochloride in lab experiments is that it is a beta-blocker, which means that it can have systemic effects on the body. This can make it difficult to isolate the effects of Carteolol hydrochloride on specific physiological processes. Additionally, Carteolol hydrochloride can have side effects, which can impact the results of lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on Carteolol hydrochloride. One area of interest is its potential use in treating other medical conditions, such as heart failure and arrhythmias. Additionally, Carteolol hydrochloride may have potential as a neuroprotective agent, as it has been shown to reduce intraocular pressure and may have similar effects on the brain.
Conclusion:
Carteolol hydrochloride is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential use in treating hypertension, angina, and glaucoma. Carteolol hydrochloride works by blocking the beta-adrenergic receptors in the body, which reduces the effects of stress hormones on the body. While Carteolol hydrochloride has several advantages for use in lab experiments, it also has limitations due to its systemic effects on the body. There are several potential future directions for research on Carteolol hydrochloride, including its potential use in treating other medical conditions and as a neuroprotective agent.
Synthesemethoden
Carteolol hydrochloride is synthesized by reacting 2-chloro-4-thiophenol with epichlorohydrin in the presence of a base. The resulting product is then reacted with isopropylamine to form 1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol. This product is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Carteolol hydrochloride has been extensively studied for its potential use in treating various medical conditions. It has been shown to be effective in treating hypertension and angina. Additionally, Carteolol hydrochloride has been studied for its potential use in treating glaucoma, a condition that causes damage to the optic nerve and can lead to blindness.
Eigenschaften
CAS-Nummer |
132719-64-3 |
|---|---|
Produktname |
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride |
Molekularformel |
C10H17Cl2NO2S |
Molekulargewicht |
286.22 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H16ClNO2S.ClH/c1-7(2)12-4-8(13)5-14-9-3-10(11)15-6-9;/h3,6-8,12-13H,4-5H2,1-2H3;1H |
InChI-Schlüssel |
KDARAXIJQXFOPB-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CSC(=C1)Cl)O.Cl |
Kanonische SMILES |
CC(C)NCC(COC1=CSC(=C1)Cl)O.Cl |
Synonyme |
1-(5-chlorothiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol hydrochlo ride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



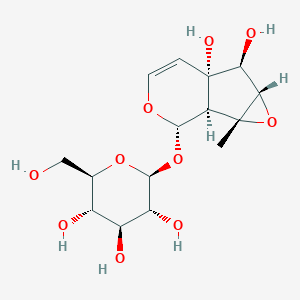
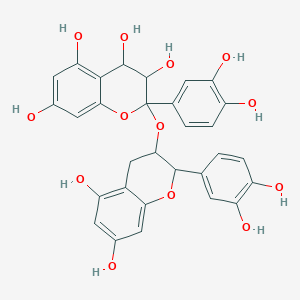
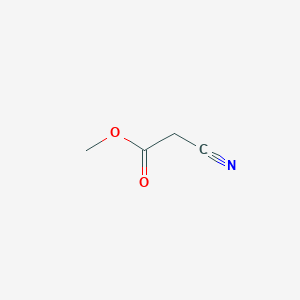
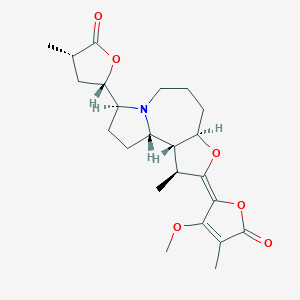
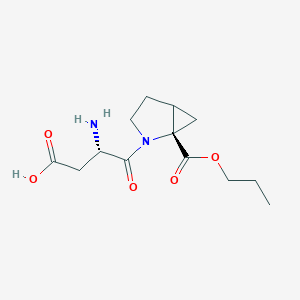
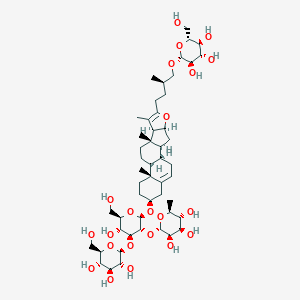

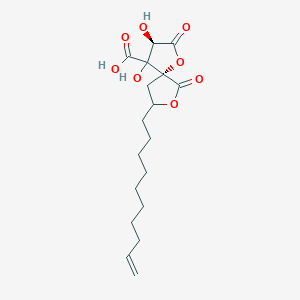
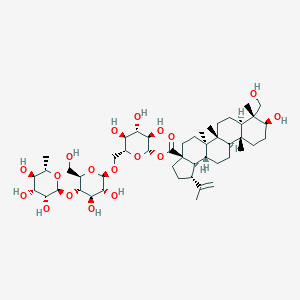
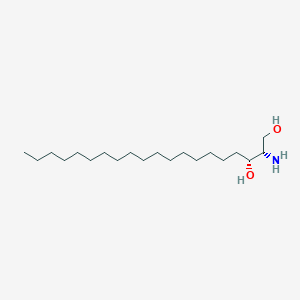
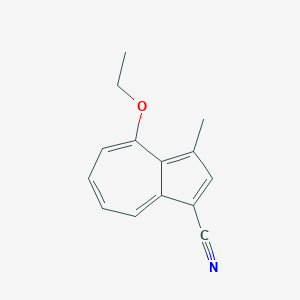
![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)
